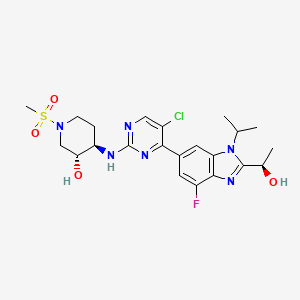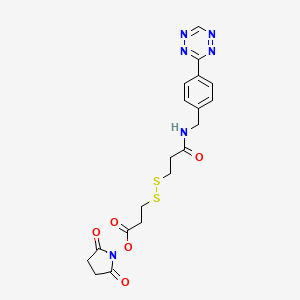
(+)-Muscarine-d9 Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Muscarine-d9 Iodide is a deuterated analog of muscarine, a naturally occurring alkaloid found in certain mushrooms. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in the field of pharmacology and toxicology. The iodide form enhances its solubility and stability, making it easier to handle in laboratory settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Muscarine-d9 Iodide typically involves the deuteration of muscarine followed by iodination The process begins with the selective deuteration of muscarine using deuterated reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Muscarine-d9 Iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Iodine, iodide salts, and other halogenating agents in the presence of catalysts like copper or palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxygenated derivatives, while reduction can yield deuterated analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
(+)-Muscarine-d9 Iodide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in studies of muscarinic acetylcholine receptors to understand their role in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development, particularly in the study of cholinergic systems.
Industry: Utilized in the development of new materials and chemical processes, especially those involving isotopic labeling.
Wirkmechanismus
(+)-Muscarine-d9 Iodide exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes. The binding of muscarine to these receptors activates intracellular signaling pathways, leading to changes in cellular activity. The deuterium labeling allows for detailed studies of the receptor-ligand interactions and the dynamics of the signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(+)-Muscarine-d9 Iodide can be compared with other muscarinic receptor agonists, such as:
Muscarine: The non-deuterated form, which has similar biological activity but lacks the benefits of deuterium labeling.
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma and dry mouth.
Oxotremorine: A synthetic muscarinic agonist used in research to study the effects of muscarinic receptor activation.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways.
Eigenschaften
Molekularformel |
C9H20INO2 |
|---|---|
Molekulargewicht |
310.22 g/mol |
IUPAC-Name |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;iodide |
InChI |
InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1/i2D3,3D3,4D3; |
InChI-Schlüssel |
PMFYONXEPDMBPE-QIIFRXDMSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C[C@@H]1C[C@H]([C@@H](O1)C)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
Kanonische SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)


![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)







![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)

